molecular formula C9H5FN2O2 B13494558 6-Fluoro-1,5-naphthyridine-4-carboxylic acid

6-Fluoro-1,5-naphthyridine-4-carboxylic acid

Cat. No.: B13494558
M. Wt: 192.15 g/mol
InChI Key: GPTLBUIWNMHFKT-UHFFFAOYSA-N
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Description

6-Fluoro-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,5-naphthyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds with glycerol using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Other methods include cycloaddition processes, cross-coupling reactions, and modifications of side chains .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,5-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

6-Fluoro-1,5-naphthyridine-4-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its stability and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

6-fluoro-1,5-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H5FN2O2/c10-7-2-1-6-8(12-7)5(9(13)14)3-4-11-6/h1-4H,(H,13,14)

InChI Key

GPTLBUIWNMHFKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CN=C21)C(=O)O)F

Origin of Product

United States

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